molecular formula C10H13FO3S B147173 3-Fluoropropyl 4-methylbenzenesulfonate CAS No. 312-68-5

3-Fluoropropyl 4-methylbenzenesulfonate

Cat. No. B147173
CAS RN: 312-68-5
M. Wt: 232.27 g/mol
InChI Key: PYCKJIAEKJWSKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the metal-free oxidative benzylic C–H amination of 4-methylanilides using N-fluorobenzenesulfonimide, as reported in one study . This method provides a regioselective approach to forming C(sp3)–N bonds, which could be relevant for synthesizing nitrogen-containing analogs of 3-Fluoropropyl 4-methylbenzenesulfonate. Another paper describes the synthesis of a nitrobenzenesulfonyl chloride derivative, which is a key intermediate in the preparation of certain pesticides . This synthesis involves a Schiemann reaction, oxychlorination, and nitration, which could be adapted for the synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Fluoropropyl 4-methylbenzenesulfonate can be determined using X-ray analysis, as demonstrated in the synthesis of a brominated sulfonyl compound . This technique allows for the precise determination of the stereochemistry and confirmation of the molecular configuration, which is crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Chemical reactions involving sulfonate esters typically include nucleophilic substitutions and electrophilic additions. For instance, the kinetics and mechanism of the reaction of fluoro-dinitrobenzene with carbanion nucleophiles have been studied, providing insights into the reactivity of fluoro-substituted aromatic compounds . Additionally, the asymmetric synthesis of 3'-fluorothalidomide using enantiodivergent fluorination indicates the potential for stereoselective reactions involving fluorinated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoropropyl 4-methylbenzenesulfonate can be inferred from related compounds. For example, the solubility and stability of reaction intermediates in different solvents are discussed in the context of nucleophilic aromatic substitutions . The leaving ability of various groups in nucleophilic exchange reactions is also relevant, as it affects the overall yield and efficiency of the synthesis .

Scientific Research Applications

1. Imaging Agents in Nuclear Medicine

3-Fluoropropyl 4-methylbenzenesulfonate has been utilized in the synthesis of radiolabeled compounds for nuclear medicine. Specifically, it has been used to develop (18)F-labelled metomidate analogues for adrenocortical imaging. These analogues have shown potential as imaging agents due to their high degree of specific adrenal binding and favorable organ uptake ratios, indicating their usefulness in identifying adrenal gland abnormalities (Erlandsson et al., 2009).

2. Organic Synthesis

The compound plays a significant role in organic synthesis. For example, it has been involved in the synthesis of various intermediates and derivatives. Such applications include the production of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) via a multi-step procedure, indicating the versatility of 3-Fluoropropyl 4-methylbenzenesulfonate in organic chemistry (Pan et al., 2020).

3. Structural and Spectroscopic Analysis

Studies have also been conducted on the structural and spectroscopic properties of related compounds like 4-methylbenzenesulfonate. These investigations, which include ab initio molecular orbital study and spectroscopic analysis, contribute to a deeper understanding of the molecular structure and characteristics of sulfonate derivatives, which is fundamental in various scientific research areas (Ristova et al., 1999).

4. Development of Multifunctional Drug Candidates

3-Fluoropropyl 4-methylbenzenesulfonate has been involved in the development of novel drug candidates. For instance, its derivatives have been used in synthesizing compounds with multiple receptor binding affinities, indicating its potential in creating multifunctional treatments for neuropsychiatric and neurological disorders (Li et al., 2014).

properties

IUPAC Name

3-fluoropropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCKJIAEKJWSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40422868
Record name 3-fluoropropyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropropyl 4-methylbenzenesulfonate

CAS RN

312-68-5
Record name 1-Propanol, 3-fluoro-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoropropyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoroprop-1-yl toluene-4-sulphonate
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Synthesis routes and methods I

Procedure details

A mixture of 3-chloropropanol (2.5 mL, 30 mmol), KF (3.5 g, 60 mmol) and NaI (50 mg, 0.33 mmol) in ethylene glycol (10 mL) was placed in a round-bottom flask attached to a short-path distillation condenser. The mixture was heated at 130° C. and the resulting 3-fluoropropanol was collected as a colorless liquid. To a 0° C. solution of 3-fluoropropanol (600 mg, 7.68 mmol) in pyridine (8 mL) was added tosyl chloride (3.2 g, 16.78 mmol) over 30 min. The reaction mixture was stirred at 0° C. for 4 h and quenched by adding ice-cold water and EtOAc. The product fluorotosylate was purified as described in Method 14 above to afford compound 21 (1.2 g, 67%) as a slightly yellow oil. 1H NMR (500 MHz, CDCl3) δ 7.83 (d, J=10.0 Hz, 1H), 7.38 (d, J=10.0 Hz, 2H), 4.59 (dt, J=50.0 & 5.0 Hz, 2H), 4.28 (dt, J=30.0 & 5.0 Hz, 2H), 2.47 (s, 3H).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

5 g of 3-fluoro-propanol (64.03 mmol) and 18 ml of triethylamine (129.32 mmol) were dissolved in 50 ml dichloromethane. At 0-5° C., 12.9 g toluene-4-sulfonylchloride (67.66 mmol) were added and the reaction mixture stirred at room temperature for 18 h. Standard work-up yielded 13.7 g of toluene-4-sulfonic acid 3-fluoro-propyl ester.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Triethylamine (11 mL, 79.4 mmol), 4-dimethylaminopyridine (390 mg, 3.19 mmol), and p-toluenesulfonyl chloride (13.4 g, 70.4 mmol) were added to a mixture of commercially available 3-fluoropropan-1-ol (5.0 g, 64 mmol) and tetrahydrofuran (120 mL) under nitrogen atmosphere at 0° C., and the mixture was stirred at mom temperature for 90 hours. Water and ethyl acetate were added to the reaction mixture for partition. The organic layer was washed with water and a saturated saline solution, dried over anhydrous magnesium sulfate, and filtered. The solvent was evaporated, the resultant residue was dissolved in dichloromethane and n-heptane, and the resultant was purified with silica gel column chromatography (n-heptane:ethyl acetate=10:1-2:1) to obtain the title compound (12.7 g, 85%).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
390 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
T Zhang, X Wu, H Cai, M Liang, C Fan - … wu yi xue Gong Cheng xue …, 2017 - europepmc.org
… The target compound, [ 19 F]HX-01, was synthesized in one step using berberrubine and 3-fluoropropyl 4-methylbenzenesulfonate. Cellular uptake and localization of [ 19 F]HX-01 …
Number of citations: 3 europepmc.org
DJ Modemann, AB Mahardhika, S Yamoune… - European journal of …, 2022 - Elsevier
… 3-Fluoropropyl 4-methylbenzenesulfonate (4). 4 was synthesized according to general procedure 2, starting with 3-fluoropropanol (0.62 g, 8.0 mmol). 4 was obtained as 2.05 g of a …
Number of citations: 5 www.sciencedirect.com
A Damont, F Marguet, F Puech, F Dollé - European Journal of Medicinal …, 2015 - Elsevier
… Using general procedure A and 3-fluoropropyl 4-methylbenzenesulfonate as alkylating agent, 14 (100 mg, 58%) was obtained as a white powder. R f (dichloromethane/acetone, 7/3): …
Number of citations: 12 www.sciencedirect.com
YY Chen, X Wang, JM Zhang… - Bioorganic & Medicinal …, 2014 - Elsevier
… Reaction of intermediate 9 or 10 with 3-fluoropropyl 4-methylbenzenesulfonate (7) under basic condition (K 2 CO 3 ) in acetonitrile provided compound 3 or 4 in 61% or 33% yield, …
Number of citations: 18 www.sciencedirect.com
A Haider, F Spinelli, AM Herde, B Mu, C Keller… - European journal of …, 2018 - Elsevier
… Subsequently, a solution of 3-fluoropropyl 4-methylbenzenesulfonate (25.8 mg, 0.111 mmol) in THF (0.5 mL) was added dropwise and the reaction mixture was refluxed for 2 h. MeOH …
Number of citations: 31 www.sciencedirect.com
J Song, Z Wu, B Wangtrakuldee, SR Choi… - Journal of Medicinal …, 2016 - ACS Publications
… 1-bromo-2-fluoro-ethane or 3-fluoropropyl 4-methylbenzenesulfonate to give 3a or 3b. … CO 3 (95 mg, 0.68 mmol) and 3-fluoropropyl 4-methylbenzenesulfonate (88 mg, 0.38 mmol) were …
Number of citations: 9 pubs.acs.org
M Fujinaga, T Yamasaki, J Yui, A Hatori… - Journal of medicinal …, 2012 - ACS Publications
We designed three novel positron emission tomography ligands, N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[ 11 C]methoxy-N-methylbenzamide ([ 11 C]6), 4-[ 18 F]…
Number of citations: 52 pubs.acs.org
SK Chitneni, Z Zhou, BE Watts, MR Zalutsky - Pharmaceuticals, 2021 - mdpi.com
… Cesium carbonate (0.24 mmol, 78.75 mg) and 3-fluoropropyl-4-methylbenzenesulfonate (56.2 mg, 0.24 mmol) were added to a stirred solution of the phenol precursor 6 (50 mg, 0.16 …
Number of citations: 2 www.mdpi.com
DA Rodríguez-Soacha, SAM Steinmüller… - ACS Chemical …, 2022 - ACS Publications
… Subsequently, deprotonation with NaH and addition of 1-bromo-pentane or 3-fluoropropyl 4-methylbenzenesulfonate yielded compounds 27a–c and 28a–c with a fluorinated chain of …
Number of citations: 6 pubs.acs.org
E Van Oosten - 2009 - library-archives.canada.ca
This work improved the radiosynthesis of a known M 2 muscarinic receptor imaging agent,[18F] FP-TZTP, and subsequent syntheses and'in vitro'evaluation of several novel TZTP …
Number of citations: 6 library-archives.canada.ca

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